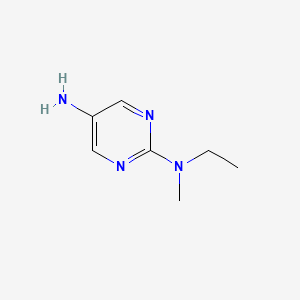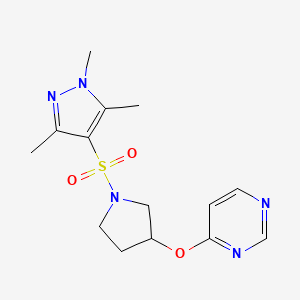
1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanone is a derivative of 1,2,4-triazole . It’s a versatile chemical compound with diverse applications in scientific research. Due to its unique structure, it can be used as a building block for the synthesis of novel pharmaceuticals and organic compounds.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including 1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanone, has been reported in several studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanone has been determined using X-ray diffraction. The study revealed the presence of two independent molecules in the asymmetric unit, with the triazole ring being essentially planar.Aplicaciones Científicas De Investigación
Corrosion Inhibition
"1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanone" derivatives have been explored for their potential as corrosion inhibitors. A study by Jawad et al. (2020) synthesized and characterized a derivative acting as a new corrosion inhibitor for mild steel in a corrosive environment (hydrochloric acid). The study utilized various analytical techniques, including nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy, to characterize the molecular structure of the inhibitor. The inhibition efficiency was found to increase with the concentration of the inhibitor and decrease with the temperature, reaching up to 95.10% at a specific concentration and temperature. The study also employed scanning electron microscopy (SEM) to examine the surface morphology of mild steel, revealing that the inhibitor successfully protected the metal surface in a corrosive environment. Density functional theory (DFT) calculations were used to investigate the relationships between inhibitive efficiencies and the chemical structure of the studied inhibitor, showing good agreement with experimental approaches (Jawad et al., 2020).
Antimicrobial Activity
Derivatives of "1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanone" have also been synthesized and evaluated for their antimicrobial activities. A series of 1-substituted phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone derivatives were synthesized and their structures characterized by IR, 1H NMR, 13C NMR, and HRMS spectral analysis. The derivatives were tested against both bacteria and fungi, showing that several compounds had growth inhibitory effects on the tested microorganisms, with particular efficacy against Gram-negative bacteria (Li Bochao et al., 2017).
Direcciones Futuras
The future directions for the research on 1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanone could include further exploration of its potential applications in medicinal chemistry, particularly in the development of more effective and potent anticancer agents . Additionally, more studies could be conducted to understand its mechanism of action and to evaluate its safety and toxicity.
Mecanismo De Acción
Target of Action
It’s known that triazole derivatives, such as this compound, often target thecytochrome P-450-dependent lanosterol 14α-demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of sterols, which are essential components of cell membranes.
Mode of Action
It’s known that the nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450 . This interaction inhibits the enzyme’s activity, leading to disruption in sterol biosynthesis.
Biochemical Pathways
The inhibition of CYP51 disrupts the biosynthesis of ergosterol, a key component of fungal cell membranes . This disruption can lead to changes in membrane fluidity and permeability, ultimately causing cell death.
Pharmacokinetics
It’s known that the ability of triazole derivatives to form hydrogen bonds can improve their pharmacokinetic properties .
Result of Action
The result of the compound’s action would be the disruption of sterol biosynthesis, leading to changes in cell membrane properties and potentially cell death . .
Propiedades
IUPAC Name |
1-(5-methyl-1H-1,2,4-triazol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-3(9)5-6-4(2)7-8-5/h1-2H3,(H,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSUGPPVLWAVET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanone | |
CAS RN |
936907-96-9 |
Source


|
| Record name | 1-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-ethylpiperazin-1-yl)ethyl]-1-[5-(3-methylphenyl)pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2914936.png)
![1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B2914937.png)


![N-(5-methylisoxazol-3-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2914942.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(1-phenylethyl)propanamide](/img/structure/B2914945.png)
![N-(1-cyanocycloheptyl)-2-[2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]acetamide](/img/structure/B2914946.png)
![(4Z)-12-[(2-chlorophenyl)methyl]-4-[(pyridin-3-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane](/img/structure/B2914948.png)
![2-(8-Methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxy-2-phenylacetic acid](/img/structure/B2914949.png)


![2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2914956.png)
